Ethyl 4-(1-hydrazinylethyl)benzoate
Overview
Description
Ethyl 4-(1-hydrazinylethyl)benzoate is a chemical compound with the molecular formula C11H16N2O2 and a molecular weight of 208.26 g/mol . It is an ester derivative of benzoic acid and contains a hydrazine functional group, which makes it a versatile compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-(1-hydrazinylethyl)benzoate can be synthesized through the esterification of 4-(1-hydrazinylethyl)benzoic acid with ethanol in the presence of a suitable catalyst. The reaction typically involves refluxing the reactants in an organic solvent such as toluene or dichloromethane, with an acid catalyst like sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of microwave-assisted synthesis has also been explored to enhance reaction rates and reduce energy consumption .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(1-hydrazinylethyl)benzoate undergoes various chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form corresponding azo compounds.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can react with the hydrazine group under mild conditions.
Major Products Formed
Oxidation: Azo compounds.
Reduction: Alcohol derivatives.
Substitution: Various substituted hydrazine derivatives.
Scientific Research Applications
Ethyl 4-(1-hydrazinylethyl)benzoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive hydrazine group.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 4-(1-hydrazinylethyl)benzoate involves its interaction with molecular targets through its hydrazine and ester functional groups. The hydrazine group can form covalent bonds with electrophilic centers in biological molecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways and exert therapeutic effects .
Comparison with Similar Compounds
Ethyl 4-(1-hydrazinylethyl)benzoate can be compared with other similar compounds such as:
Ethyl 4-(2-(thiofen-2-ylmethylene)hydrazinyl)benzoate: This compound has a similar structure but contains a thiophene ring, which imparts different chemical properties and biological activities.
Ethyl benzoate: Lacks the hydrazine group, making it less reactive in certain chemical reactions.
Benzoic acid derivatives: Various derivatives with different substituents on the benzene ring, each with unique chemical and biological properties.
This compound stands out due to its unique combination of hydrazine and ester functional groups, which provide a versatile platform for chemical modifications and applications in diverse fields.
Properties
IUPAC Name |
ethyl 4-(1-hydrazinylethyl)benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-3-15-11(14)10-6-4-9(5-7-10)8(2)13-12/h4-8,13H,3,12H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEZNTSMHCAKDNV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C(C)NN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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